methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with a methyl ester group at position 6, an amino group at position 7, and a substituted thienyl moiety at position 2. The thienyl group is further functionalized with a 2,5-dimethylpyrrole ring, which may enhance π-stacking interactions in biological systems . Its molecular formula is C18H17N5O2S (methyl ester of the carboxylic acid analog, Catalog No. 164168), with a molecular weight of approximately 367.43 g/mol (calculated by adding methyl group mass to the carboxylic acid analog’s 353.41 g/mol) .
Properties
IUPAC Name |
methyl 7-amino-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-10-4-5-11(2)22(10)14-6-7-26-16(14)13-8-15-20-9-12(18(24)25-3)17(19)23(15)21-13/h4-9H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZTCOXIMEYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase.
Mode of Action
It’s known that similar compounds can inhibit the activity of enzymes like acetylcholinesterase, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it might affect the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways. These compounds increase dramatically under cellular damage. Overexpression of ROS has been linked to disease development.
Pharmacokinetics
Similar nitrogen-containing heterocyclic compounds have been reported to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) | C18H17N5O2S | 367.43 | 6-COOCH3, 7-NH2, 2-(thienyl-pyrrole) | 691873-06-0* |
| 7-Amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | C17H15N5O2S | 353.41 | 6-COOH, 7-NH2, 2-(thienyl-pyrrole) | 691873-06-0 |
| 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C17H14F3N5S | 362.38 | 7-CF3, 2-(thienyl-pyrrole) | 692738-09-3 |
| 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | C18H11Cl3N4 | 389.67 | 6-(4-Cl-phenyl), 2-(3,4-diCl-phenyl), 7-NH2 | 691873-05-9 |
| 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine | C19H16N6S2 | 400.50 | 6-(thiophen-2-yl), 2-(thienyl-pyrrole), 7-NH2 | Not provided |
Notes:
- Target vs.
- Trifluoromethyl Analog (CAS 692738-09-3): The electron-withdrawing CF3 group at position 7 may reduce basicity and alter binding affinity compared to the amino-carboxylate system in the target .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : One-pot synthesis via Mannich reactions is a viable approach. For example, reacting 6-amino-1-methyl-2-thiouracil analogs with primary amines and formalin (40%) in methanol at 40°C can yield structurally similar pyrimidopyrimidines . Optimize yields by controlling stoichiometry (e.g., 4 equivalents of formalin) and reaction temperature (e.g., room temperature for amine addition). Solvent choice (methanol or ethanol) and pH adjustments (using acetic acid) are critical for minimizing side products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of ¹H NMR (300 MHz or higher) and ¹³C NMR to resolve aromatic and heterocyclic proton environments. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct signals for the pyrrol-1-yl and thienyl substituents . Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like amino (-NH₂) and carboxylate (-COO⁻) . Elemental analysis validates empirical formulas .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?
- Methodological Answer : Contradictions often arise from tautomerism or rotational isomerism in heterocycles. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives in NOESY experiments . Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) and cross-validate using high-resolution MS (HRMS) .
Q. What strategies mitigate side reactions during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer : Side reactions (e.g., over-alkylation) are common at the 7-amino group. Protect the amino group with acid-labile tert-butoxycarbonyl (Boc) before introducing electrophiles like benzyl chlorides . Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to isolate intermediates . Optimize solvent polarity (e.g., acetonitrile/DMF mixtures) to enhance regioselectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking using crystal structures of target proteins (e.g., kinases) to assess binding affinity of the pyrazolo[1,5-a]pyrimidine scaffold. Prioritize the 2-thienyl and pyrrol-1-yl substituents for hydrophobic interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What approaches are effective in scaling up synthesis without compromising purity?
- Methodological Answer : Transition from batch to flow chemistry for controlled mixing and temperature gradients. Use membrane separation technologies to remove unreacted amines or byproducts . For crystallization, employ anti-solvent addition (e.g., water into ethanol) and monitor particle size distribution via dynamic light scattering (DLS) .
Data Analysis and Reproducibility
Q. How should researchers address low reproducibility in yields across synthetic batches?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Conduct reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents . Document precise stoichiometry (e.g., ±0.1 eq. of reagents) and calibrate equipment (e.g., thermocouples for temperature control) . Implement design of experiments (DoE) to identify critical parameters (e.g., pH, solvent ratio) .
Q. What methods validate the compound’ stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify stability using HPLC peak area normalization . For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
